molecular formula C14H25NO4 B065527 (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid CAS No. 185142-15-8

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid

Cat. No.: B065527
CAS No.: 185142-15-8
M. Wt: 271.35 g/mol
InChI Key: WODLVEFJKWRNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid is a chiral compound commonly used in organic synthesis. It features a pyrrolidine ring with a tert-butyl group at the 5-position and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom. This compound is valuable in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized.

Scientific Research Applications

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid depends on its specific applicationFor example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.

    (2S,5R)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.

    (2S,5R)-N-Boc-5-isopropylpyrrolidine-2-carboxylic acid: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

The uniqueness of (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.

Properties

IUPAC Name

5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODLVEFJKWRNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697649
Record name 1-(tert-Butoxycarbonyl)-5-tert-butylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185142-15-8
Record name 1-(tert-Butoxycarbonyl)-5-tert-butylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.